molecular formula C6H6BrN3S2 B1276590 5-Bromo-2-thiophenecarbaldehyde thiosemicarbazone CAS No. 40104-33-4

5-Bromo-2-thiophenecarbaldehyde thiosemicarbazone

Cat. No. B1276590
CAS RN: 40104-33-4
M. Wt: 264.2 g/mol
InChI Key: YNGNVBDKJLKURJ-YCRREMRBSA-N
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Description

5-Bromo-2-thiophenecarbaldehyde thiosemicarbazone is a chemical compound that has been the subject of various studies due to its wide range of potential applications . It is a derivative of thiosemicarbazones, a class of Schiff bases usually obtained by the condensation of thiosemicarbazide with a suitable aldehyde or ketone .


Synthesis Analysis

Thiosemicarbazones are synthesized by the condensation reaction between thiosemicarbazide and aldehydes or ketones . In a study, a series of thiosemicarbazone derivatives were synthesized, and their bioavailability and bioactivity were predicted to be high based on theoretical studies .


Molecular Structure Analysis

Thiosemicarbazones have a conjugated N,N,S-tridentate donor set, which is essential for their biological activities . The nature and position of various substituents on the ligands strongly influence the coordination modes of the ligands .


Chemical Reactions Analysis

Thiosemicarbazones have been demonstrated to be effective organocatalysts in both tetrahydropyranylation and 2-deoxygalactosylation reactions . The organocatalysts were optimized using kinetics-based selection .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiosemicarbazone derivatives were studied theoretically using SwissADME and admetSAR programs . The results suggested that the bioavailability and bioactivity of these compounds may be high .

Mechanism of Action

Thiosemicarbazones have a wide range of pharmacological effects. They are excellent metal chelators and are being developed for use against cancer . They have a wide clinical antitumor spectrum with efficacy in various tumor types .

Safety and Hazards

5-Bromo-2-thiophenecarbaldehyde thiosemicarbazone can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

[(E)-(5-bromothiophen-2-yl)methylideneamino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3S2/c7-5-2-1-4(12-5)3-9-10-6(8)11/h1-3H,(H3,8,10,11)/b9-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNGNVBDKJLKURJ-YCRREMRBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C=NNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(SC(=C1)Br)/C=N/NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10421409
Record name NSC109389
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10421409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-thiophenecarbaldehyde thiosemicarbazone

CAS RN

40104-33-4
Record name NSC109389
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109389
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC109389
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10421409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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